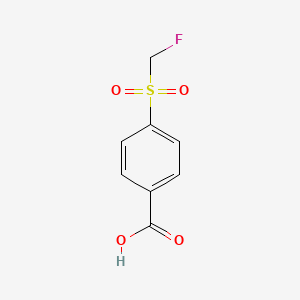

4-(Fluoromethylsulfonyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Heat-activated Persulfate Oxidation for Groundwater Remediation

Park et al. (2016) explored the oxidation of perfluorooctanoic acid (PFOA) using heat-activated persulfate, demonstrating potential for in-situ groundwater remediation. This study highlights the application of fluorinated compounds in environmental cleanup efforts, particularly for the oxidation and removal of persistent organic pollutants from groundwater. The process showed effective oxidation of PFOA, albeit with limitations for PFOS, suggesting the need for alternative or additional treatments for complete remediation Park et al., 2016.

Biochemical Applications: Enzyme Inhibition Studies

Barycki and Colman (1993) utilized a fluorosulfonyl compound, closely related to 4-(Fluoromethylsulfonyl)benzoic acid, to study the inhibition of the glutathione S-transferase enzyme. This work identifies critical amino acids involved in xenobiotic substrate binding and catalysis, providing insights into enzyme function and potential targets for drug development Barycki & Colman, 1993.

Polymer Chemistry and Optical Materials

Gao et al. (2014) discussed the synthesis of aromatic carboxylic acid-functionalized polysulfone, which was then used to prepare luminescent polymer-rare earth complexes. These complexes show promise in optical applications due to their strong fluorescence emissions, demonstrating the role of fluorinated compounds in the development of advanced materials Gao et al., 2014.

Fluorosulfonylation in Organic Synthesis

Yuan et al. (2015) reported a novel Pd-catalyzed intermolecular fluorosulfonylation of styrenes, showcasing the utility of fluorosulfonyl groups in the selective synthesis of β-fluoro sulfones. This method expands the toolkit for synthesizing fluorinated molecules, which are of significant interest in pharmaceuticals and agrochemicals due to their unique reactivity and properties Yuan et al., 2015.

Safety and Hazards

作用機序

Mode of Action

Based on its structural similarity to benzoic acid, it may interact with similar targets and pathways .

Biochemical Pathways

Benzoic acid, a structurally similar compound, is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Fluorinated compounds are often used in medicinal chemistry due to their ability to modulate the biological activity and physicochemical properties of drug molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

特性

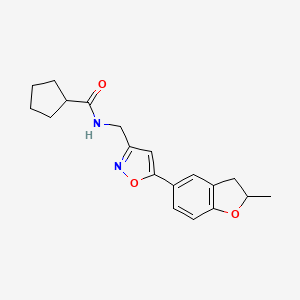

IUPAC Name |

4-(fluoromethylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c9-5-14(12,13)7-3-1-6(2-4-7)8(10)11/h1-4H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOTYLGMTYPBHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B2879037.png)

![Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2879038.png)

![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879043.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol](/img/structure/B2879048.png)

![2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2879049.png)

![1,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2879052.png)